molecular formula C16H17NO3 B268457 2-(2,3-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

Cat. No. B268457
M. Wt: 271.31 g/mol
InChI Key: BDTKMINVENPNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, commonly referred to as DMPA, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of amides and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of DMPA is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. DMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. DMPA has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, DMPA has been shown to modulate the immune system and regulate gene expression.

Advantages and Limitations for Lab Experiments

DMPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under various conditions and can be stored for extended periods. However, DMPA has some limitations for lab experiments. It can be expensive to produce, and its solubility in various solvents can be limited.

Future Directions

For the study of DMPA include its potential use as a therapeutic agent and the study of its mechanism of action.

Synthesis Methods

The synthesis of DMPA involves the reaction of 2,3-dimethylphenol with 4-hydroxyphenylacetic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis method of DMPA has been well-established, and researchers have used it to produce the compound for various applications.

Scientific Research Applications

DMPA has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMPA has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as a biomarker for various diseases.

properties

Product Name

2-(2,3-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H17NO3/c1-11-4-3-5-15(12(11)2)20-10-16(19)17-13-6-8-14(18)9-7-13/h3-9,18H,10H2,1-2H3,(H,17,19)

InChI Key

BDTKMINVENPNFX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)O)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)O)C

Origin of Product

United States

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